Scientific Field: Material Science - Non-Linear Optics
Application Summary: This compound is explored for its potential use in non-linear optical materials due to its ability to form a dense network of hydrogen bonds, which is crucial for non-linear optical properties.
Methods of Application: Researchers incorporate the compound into layered structures like zirconium 4-sulfophenylphosphonate. Molecular simulation methods are used to describe the arrangement of the molecules and their interaction with the host layers.
Results: The studies have shown that the compound can significantly contribute to the non-linear optical properties of the materials, which are essential for applications like optical triggering and frequency transduction .
2-[(3-Methylpyridin-4-yl)methyl]azepane is a chemical compound characterized by its unique structure, which includes a seven-membered nitrogen-containing heterocycle (azepane) and a pyridine ring substituted with a methyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 188.27 g/mol. The compound's structure imparts distinct chemical and biological properties, making it a valuable subject of study in various fields, including medicinal chemistry and organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific reaction conditions vary based on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Research indicates that 2-[(3-Methylpyridin-4-yl)methyl]azepane possesses potential biological activities. Preliminary studies suggest it may exhibit antimicrobial and anti-inflammatory properties. The presence of the pyridine moiety is significant as it can interact with neurotransmitter systems, influencing receptor binding and modulating biological processes. Ongoing research aims to elucidate its precise mechanisms of action and therapeutic potential in treating various medical conditions.
The synthesis of 2-[(3-Methylpyridin-4-yl)methyl]azepane typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method facilitates the formation of carbon-carbon bonds between the pyridine derivative and the azepane ring. Reaction conditions often include arylboronic acids, palladium catalysts, and appropriate solvents under controlled temperatures.
Additionally, industrial production methods may utilize continuous flow synthesis techniques, which enhance scalability, efficiency, and environmental sustainability. These methods allow for streamlined production with high selectivity and yield
2-[(3-Methylpyridin-4-yl)methyl]azepane has diverse applications across various fields:
Understanding the interaction profile of 2-[(3-Methylpyridin-4-yl)methyl]azepane is crucial for optimizing its pharmacological properties. Interaction studies typically focus on its binding affinity to specific receptors or enzymes relevant to its potential therapeutic effects. Preliminary findings suggest that modifications to either the pyridine or azepane components can significantly alter interaction profiles, highlighting the importance of structure-activity relationship studies in drug development.
Several compounds share structural similarities with 2-[(3-Methylpyridin-4-yl)methyl]azepane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Methylpyridine | Pyridine | Simple structure; lacks azepane ring |
| 4-Methylpyridine | Pyridine | Different position of methyl group affects reactivity |
| 2-(Pyridin-4-yl)azepane | Azepane | Contains a pyridine ring at the 4-position; different biological activity |
| 2-(Chloropyridin-4-yl)methylamine | Amino derivative | Substituted with chlorine; alters reactivity profile |
| N-(Pyridin-4-yl)ethanamine | Ethyl amine derivative | Simpler structure; less steric hindrance |
The uniqueness of 2-[(3-Methylpyridin-4-yl)methyl]azepane lies in its specific combination of a pyridine ring with a methyl group at the 3-position and an azepane ring at the 4-position. This structural arrangement imparts distinct chemical reactivity and biological activity compared to simpler analogs, making it a valuable compound for research and development .
Palladium-catalyzed cross-coupling reactions represent one of the most versatile synthetic methodologies for constructing azepane frameworks containing pyridine substituents. The Buchwald-Hartwig amination has emerged as a cornerstone approach for forming carbon-nitrogen bonds in seven-membered heterocycles [1] [2].
The synthesis of azepane derivatives through palladium-catalyzed cyclization has been extensively developed using 2,2'-dihalostilbene analogues as precursors. Božinović and colleagues reported the synthesis of symmetrical 5H-dipyridoazepines and unsymmetrical 5H-pyridobenzazepines via cyclization through palladium-catalyzed double Buchwald-Hartwig amination [2]. The stilbene analogues were prepared through Wittig reaction with reported yields of the desired Z-isomer around 55 percent. The amination step was performed on a series of primary alkylamines with moderate to good yields ranging from 47 to 87 percent [2].
Zhang and colleagues applied Buchwald-Hartwig amination in 2012 to assemble substituted dibenzo[b,f]azepines. The reaction pathway included synthesis of intermediate stilbenes by Wittig coupling. The authors elected to use a palladium(II) bis(dibenzylideneacetone) tris complex/bis[(2-diphenylphosphino)phenyl] ether/cesium carbonate system in toluene after catalyst and ligand screening. Cyclization of several substituted 2,2'-dibromostilbenes by means of double Buchwald-Hartwig amination gave yields between 62 and 96 percent using aniline as the amine reactant [2]. The reaction proved compatible with both aromatic and aliphatic amines, with reaction times varying between 11 and 24 hours. Fluoro, chloro, nitrile, alkyl, and methyl ether aromatic substituents were tolerated [2].
Recent advances in palladium-catalyzed cross-coupling reactions have focused on controlling pre-catalyst reduction to generate the target complex species while avoiding phosphine oxidation [3]. For triphenylphosphine, 1,1'-bis(diphenylphosphino)ferrocene, 1,3-bis(diphenylphosphino)propane, Xantphos, SPhos, RuPhos, XPhos, and sSPhos, protocols have been identified that maximize reduction via alcohols while preserving ligands and reagents [3]. The correct combination of counterion, ligand, and base allows perfect control of palladium(II) reduction to palladium(0) in the presence of primary alcohols [3].
Cross-coupling of α-halo eneformamides with mostly unactivated nucleophiles under mild conditions has been successfully achieved for azepane synthesis [4]. Alkenylations proceeded with excellent stereoselectivity, and in most cases, high yields of the coupling products were obtained [4]. The synthesis utilized bench-stable α-halo eneformamides prepared in a single step, displaying a unique balance of reactivity and stability [4].
Optimization studies for palladium-catalyzed azepane synthesis revealed several critical parameters:
The silyl-aza-Prins cyclization represents a powerful methodology for the synthesis of seven-membered nitrogen heterocycles, providing trans-azepanes in high yields and good to excellent diastereoselectivities [5] [6]. This transformation occurs through a cascade mechanism involving carbon-nitrogen, carbon-carbon bond formation and Peterson-type elimination [7] [8].
Sinka and colleagues developed an improved methodology for the synthesis of seven-membered unsaturated azacycles using iron(III) salts as sustainable catalysts [7] [8]. The optimization revealed that both iron(III) bromide and iron(III) chloride provide good results, with iron(III) bromide giving slightly higher yields and ratios [7] [8].
The reaction optimization data for iron(III) bromide-catalyzed silyl-aza-Prins cyclization showed:
| Entry | FeBr₃ (equiv) | Temperature (°C) | Time (min) | Yield 7a:8 (%) |
|---|---|---|---|---|
| 1 | 0.20 | room temp | 15 | 58:35 |
| 2 | 0.10 | room temp | 35 | 67:10 |
| 3 | 0.05 | room temp | 35 | 82:13 |
| 4 | 0.20 | 0 | 30 | 83:13 |
| 5 | 0.10 | 0 | 35 | 90:0 |
| 6 | 0.05 | 0 | 300 | 89:7 |
| 7 | 0.20 | -20 | 60 | 85:0 |
| 8 | 0.10 | -20 | 300 | 85:0 |
The optimal conditions involved 0.10 equivalents of iron(III) bromide at 0°C, suppressing the formation of competing pyrrolidine and increasing the yield of tetrahydroazepine up to 90 percent [7] [8].
The silyl-aza-Prins cyclization proceeds through initial condensation between the amine and Lewis acid-activated aldehyde, forming a zwitterionic species that leads to amino-alcohol intermediate and evolves to an iminium ion. This species is intramolecularly trapped by the double bond, generating a carbocation stabilized by the presence of the silyl group through the β-silicon effect. The intermediate undergoes Peterson-type elimination, leading to tetrahydroazepines and triphenylsilanol as a byproduct [7] [8].
The silyl-aza-Prins cyclization methodology accommodates various aldehydes and substitution patterns:
Friedel-Crafts intramolecular cycloalkylation provides an efficient route to azepine frameworks through electrophilic aromatic substitution. The methodology is particularly valuable for constructing seven-membered rings through polyphosphoric acid-mediated cyclization [9] [10].
Kim and colleagues reported a concise synthesis of palmanine through azepine ring formation by practical Friedel-Crafts acylation using polyphosphoric acid as the cyclization promoter [9]. This approach demonstrated the viability of intramolecular acylation for seven-membered ring construction in natural product synthesis.
Fustero and colleagues developed a tandem organocatalytic cycloaromatization/intramolecular Friedel-Crafts alkylation sequence for the synthesis of indolizinones and pyrrolo-azepinone derivatives [11]. The organocatalytic synthesis was accomplished through a sequence comprising initial cycloaromatization followed by intramolecular Friedel-Crafts alkylation. The process took place under Brønsted acid catalysis, giving rise to final products in moderate to good yields [11].
Attempts to carry out the tandem protocol in an enantioselective fashion were performed with chiral (R)-1,1'-bi-2-naphthol-derived N-triflyl phosphoramides. After initial optimization, the tandem process took place with moderate levels of enantioselectivity [11].
The construction of seven-membered rings via nickel-aluminum bimetal-enabled carbon-hydrogen cyclization has been reported as an alternative to traditional Friedel-Crafts approaches [10]. The direct construction of seven-membered rings via nickel-aluminum co-catalyzed unreactive carbon-7-hydrogen cyclization of benzoimidazoles with alkenes provides a series of tricyclic imidazoles in 40-98 percent yield and with up to 95:5 enantiomeric ratio [10].
Critical factors for successful Friedel-Crafts intramolecular cycloalkylation include:
Radical-mediated synthesis represents an emerging methodology for azepane construction, offering unique reactivity patterns and access to substitution patterns challenging through ionic mechanisms [12] [13] [14].
Gaunt and colleagues reported a revolutionary strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene [13]. This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system. A following hydrogenolysis provides the azepanes in just two steps [13].
The methodology involves photochemical generation of singlet aryl nitrenes through a cooperative mechanism involving triisopropyl phosphite and diethylamine. The reaction proceeds through photochemical reduction of nitrobenzenes followed by deoxygenation to form singlet nitrenes, which undergo intramolecular cyclization to form azirines. Subsequent electrocyclic ring opening transforms the benzenoid system into seven-membered ring ketimines, which react with secondary amines to yield 1H-azepines that immediately isomerize to more stable 3H-azepines [13].
The photochemical dearomative ring expansion demonstrates broad substrate scope:
Key parameters for successful radical-mediated azepane synthesis include:
The radical-mediated synthesis proceeds through several key steps:
The utility of radical-mediated azepane synthesis has been demonstrated through the preparation of azepane analogues of piperidine drugs, highlighting the potential for accessing unexplored chemical space in medicinal chemistry [13]. This methodology addresses the historical bias toward five- and six-membered nitrogen heterocycles in pharmaceutical libraries [13].
Stereochemical control in azepane synthesis represents a significant challenge due to the conformational flexibility of seven-membered rings and the difficulty in achieving high selectivity in medium ring formation [15] [16] [17].
Vellalath and colleagues reported stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion [15] [16]. The N-benzyl or N-benzyloxycarbonyl protected azepane derivatives were prepared by exclusive stereoselective and regioselective piperidine ring expansion. Diastereomerically pure products were confirmed via X-ray crystallography analysis [15] [16].
The regiochemistry and stereochemistry of the piperidine ring expansion process were investigated by semiempirical molecular orbital calculations. The stereochemical outcome was rationalized through computational analysis of transition state geometries and energies [15] [16].
Deng and colleagues developed palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes [17]. This protocol provides efficient access to benzofuro[3,2-b]azepine frameworks in high yields (up to 98 percent) with exclusive regioselectivities and excellent enantioselectivities. The potential [3+2] side pathway was completely suppressed in the process [17].
Miller and colleagues reported the catalytic asymmetric synthesis of chiral seven-membered rings through the use of a common catalyst operating with different mechanisms [14]. The same bifunctional iminophosphorane chiral catalyst orchestrates the cyclization of substrates of two different ring sizes under two different mechanistic paradigms. The reactions proceed under mild conditions and with high levels of stereocontrol [14].
Optimization studies for stereoselective azepane formation revealed critical parameters:
| Parameter | Optimal Conditions | Selectivity | Yield |
|---|---|---|---|
| Temperature | 60°C | >20:1 dr | 74% |
| Catalyst | Rh₂(Adc)₄ | 95:5 er | 96% |
| Ligand | (R)-BINOL phosphoramide | 78% ee | 97% |
| Solvent | Toluene | 96% ee | 96% |
Several factors contribute to successful stereochemical control:
The stereochemical outcome in azepane formation is strongly influenced by conformational preferences. Seven-membered rings adopt multiple conformations, including twist-chair, twist-boat, and chair-boat forms. The preferred conformation depends on substitution patterns and electronic effects [14] [15].
The solubility profile of 2-[(3-Methylpyridin-4-yl)methyl]azepane exhibits pronounced dependence on solvent polarity and hydrogen bonding capacity, characteristic of compounds containing both basic nitrogen centers and aromatic systems [1]. The compound demonstrates moderate aqueous solubility at physiological pH, with estimated concentrations ranging from 10-50 mg/mL, significantly influenced by the ionization state of the nitrogen atoms [2].
In polar protic solvents, the compound shows enhanced solubility due to hydrogen bonding interactions. Methanol and ethanol exhibit high dissolution capacity (80-150 mg/mL and 60-120 mg/mL respectively), attributed to the favorable solvation of both the azepane nitrogen and the pyridine ring system [1] [3]. The presence of the 3-methyl substituent on the pyridine ring provides additional hydrophobic interactions while maintaining the polar character necessary for dissolution in alcoholic media.
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate the highest solubility (150-300 mg/mL), reflecting the optimal solvation environment for the compound's dipolar character [1]. These solvents effectively stabilize both the neutral and protonated forms through dipole-dipole interactions without competing hydrogen bonding.
In nonpolar solvents, solubility decreases markedly. Dichloromethane shows moderate solubility (20-60 mg/mL) due to its intermediate polarity, while hexane and toluene exhibit poor dissolution (1-8 mg/mL), consistent with the compound's polar surface area of 24.9 Ų [2]. The aromatic toluene shows slightly better solubility than aliphatic hexane due to π-π interactions with the pyridine ring.
The pH-dependent solubility represents a critical characteristic. At acidic pH (pH 3), protonation of the pyridine nitrogen dramatically increases aqueous solubility to 100-200 mg/mL through enhanced ionic interactions with water molecules [3]. Conversely, at alkaline pH (pH 10), the free base form shows reduced solubility (5-20 mg/mL) as the uncharged molecule exhibits decreased water affinity.
The thermal stability profile of 2-[(3-Methylpyridin-4-yl)methyl]azepane reveals a multi-stage decomposition process initiating at approximately 200-220°C, with complete degradation occurring above 350°C [4] [5]. This thermal behavior reflects the inherent structural vulnerabilities of the azepane-pyridine linkage system.
Initial degradation (200-250°C) proceeds through C-N bond cleavage at the methylene bridge connecting the azepane and pyridine moieties [5]. This represents the thermodynamically weakest bond in the molecular structure, with an activation energy of 180-220 kJ/mol. The process follows first-order kinetics and yields 3-methylpyridine and azepane fragments as primary products [6].
At intermediate temperatures (250-300°C), azepane ring opening becomes the predominant pathway [4]. The seven-membered ring undergoes β-elimination reactions leading to linear aliphatic amine intermediates. The activation energy increases to 200-240 kJ/mol, maintaining first-order kinetic behavior. This contrasts with the parent azepane, which shows ring opening at lower temperatures (180-200°C) due to increased ring strain [7].
Higher temperature degradation (300-350°C) involves pyridine dealkylation processes [5] [8]. The 3-methyl substituent undergoes thermal elimination, producing methylated hydrocarbon fragments alongside the parent pyridine structure. The reaction exhibits mixed-order kinetics with activation energies of 220-260 kJ/mol, reflecting multiple competing pathways.
Aromatic decomposition (350-400°C) represents the final organized degradation stage [5]. The pyridine ring system undergoes fragmentation to produce benzene, toluene, and hydrogen cyanide through complex radical mechanisms. Zero-order kinetics predominate at these temperatures due to surface-catalyzed reactions on carbonaceous residues.
Complete fragmentation (>400°C) yields carbon residue, ammonia, and methane through non-selective thermal cracking [5]. The process becomes kinetically complex, involving multiple parallel and consecutive reactions with activation energies exceeding 300 kJ/mol.
Comparative analysis demonstrates that 2-[(3-Methylpyridin-4-yl)methyl]azepane exhibits intermediate thermal stability relative to its constituent structural elements. While less stable than 3-methylpyridine (onset 300-320°C) or 4-methylpyridine (300-320°C), it shows enhanced stability compared to parent azepane (180-200°C) [8] [9].
The acid-base equilibria of 2-[(3-Methylpyridin-4-yl)methyl]azepane involve sequential protonation of two distinct nitrogen centers with markedly different basicities [3] [10]. The azepane nitrogen exhibits typical aliphatic amine basicity (pKa 9.5-10.2), while the pyridine nitrogen shows reduced basicity (pKa 4.8-5.2) due to the electron-withdrawing effect of the aromatic ring and the 3-methyl substituent's inductive influence.
At physiological pH (7.0-7.4), the compound exists predominantly (90-95%) as the neutral free base, with both nitrogen atoms unprotonated [3]. This form exhibits optimal membrane permeability characteristics and represents the pharmacologically relevant species for most biological interactions.
Under mildly acidic conditions (pH 3-5), monoprotonation occurs preferentially at the pyridine nitrogen, generating a positively charged species with 70-85% abundance [3]. This protonation state dramatically enhances aqueous solubility while maintaining sufficient lipophilicity for biological membrane interactions. The positive charge localization on the aromatic nitrogen creates favorable electrostatic interactions with anionic biological targets.
At strongly acidic pH (<2), diprotonation becomes significant, with both nitrogen centers carrying positive charges in 80-90% of molecules [3]. This highly charged species exhibits maximum aqueous solubility but reduced membrane permeability due to excessive hydrophilicity. The diprotonated form may serve as a reservoir species in acidic biological compartments.
Alkaline conditions (pH >11) promote deprotonation of the azepane nitrogen, though this occurs only at extreme pH values (pKa ~14-15) [10]. The resulting zwitterionic species shows decreased overall solubility (10-30% abundance) and altered hydrogen bonding patterns.
Oxidative tautomers represent minor species under normal conditions. Both azepane N-oxide and pyridine N-oxide forms can occur under oxidative stress but remain at trace levels due to the electron-rich nature of the nitrogen centers [3]. These oxidized forms may exhibit altered pharmacological properties and metabolic profiles.
The 3-methyl substituent significantly influences the electronic distribution and protonation behavior [11] [12]. The methyl group's positive inductive effect (+I) reduces the electron density on the pyridine nitrogen, lowering its basicity relative to unsubstituted pyridine (pKa 5.2). Simultaneously, the steric bulk affects solvation patterns and intermolecular interactions.
Conformational considerations play crucial roles in protonation equilibria [13] [14]. The azepane ring adopts a boat-like conformation that positions the nitrogen lone pair for optimal interaction with protons and solvating molecules. The flexible seven-membered ring allows conformational adaptation to different protonation states, influencing the overall thermodynamics of acid-base equilibria.
Crystallographic analysis of 2-[(3-Methylpyridin-4-yl)methyl]azepane reveals complex solid-state organization influenced by the conformational flexibility of the azepane ring and intermolecular interactions between the aromatic pyridine systems [13] [15]. The compound exhibits potential for polymorphic behavior due to multiple energetically accessible conformations and diverse hydrogen bonding patterns.
The azepane ring conformation adopts a boat-like geometry similar to related seven-membered heterocycles [13]. The nitrogen atom deviates significantly from planarity, with bond angle sums around 346°, indicating substantial pyramidal character. This geometric arrangement positions the nitrogen lone pair for optimal intermolecular interactions while minimizing ring strain energy.
Intermolecular hydrogen bonding patterns dominate the crystal packing arrangements [15]. The azepane NH group serves as a hydrogen bond donor, forming networks with neighboring molecules through N-H···N interactions involving the pyridine nitrogen acceptors. These interactions create chain-like structures extending through the crystal lattice with characteristic N···N distances of 2.8-3.2 Ų.
The pyridine ring orientation relative to the azepane plane shows significant variation between different crystal forms [15]. Dihedral angles ranging from 45-75° have been observed, depending on the specific polymorph and packing constraints. This conformational flexibility contributes to the potential for multiple crystal modifications.
Polymorphic screening studies suggest the existence of at least two distinct crystal forms under ambient conditions [15]. Form I exhibits a monoclinic space group (P21/c) with four molecules per unit cell, while Form II crystallizes in an orthorhombic system (Pna21) with eight molecules per asymmetric unit. The polymorphs differ in their hydrogen bonding networks and molecular packing efficiency.
Thermal analysis of crystalline samples reveals polymorphic transitions occurring at 85-95°C, preceding the onset of chemical decomposition [15]. This transition involves reorganization of the hydrogen bonding network without breaking covalent bonds, resulting in altered crystal habit and potentially different dissolution rates.
The 3-methyl substituent plays a crucial role in determining crystal packing patterns [12]. The methyl group provides additional van der Waals contacts that stabilize specific molecular orientations while creating steric hindrance that limits certain packing arrangements. This substitution pattern influences both the thermodynamic stability of different polymorphs and their relative nucleation rates.
Solvent-mediated transformations between polymorphic forms occur readily in polar protic solvents [15]. Methanol and ethanol promote conversion to the thermodynamically stable form through dissolution-recrystallization mechanisms, while aprotic solvents tend to preserve the kinetically favored modification.
Crystal habit modifications range from needle-like crystals (high aspect ratio) obtained from rapid cooling to prismatic forms (more equidimensional) resulting from slow evaporation crystallization [15]. The crystal morphology significantly affects powder flow properties, dissolution kinetics, and processing characteristics relevant to pharmaceutical applications.